molecular formula C20H28N2O3S B2956128 N-(3-(4-(dimethylamino)phenyl)propyl)-2-methoxy-4,5-dimethylbenzenesulfonamide CAS No. 953976-24-4

N-(3-(4-(dimethylamino)phenyl)propyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

Cat. No.: B2956128
CAS No.: 953976-24-4
M. Wt: 376.52
InChI Key: GIKYRHUPJIQCDV-UHFFFAOYSA-N
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Description

The compound appears to contain a dimethylamino group, a propyl group, a phenyl group, a methoxy group, and a benzenesulfonamide group . These groups are common in many organic compounds and have various properties and uses. For example, dimethylaminopropylamine is a diamine used in the preparation of some surfactants .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement and interaction of its functional groups. For example, dimethylaminopropylamine is a colourless liquid with a fishy, ammoniacal odor .

Scientific Research Applications

Photodynamic Therapy for Cancer Treatment

A study on the synthesis and characterization of zinc phthalocyanine substituted with new benzenesulfonamide derivative groups, including Schiff base, highlighted its remarkable potential in photodynamic therapy for cancer treatment. The synthesized compounds demonstrated good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them very useful as Type II photosensitizers in the treatment of cancer through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Alzheimer’s Disease Therapeutic Agents

Another application involves the synthesis of a series of sulfonamides derived from 4-methoxyphenethylamine, which showed promising results as therapeutic agents for Alzheimer’s disease. One of the synthesized compounds demonstrated significant acetylcholinesterase inhibitory activity, comparable to Neostigmine methylsulfate, suggesting its potential as a lead structure for designing more potent inhibitors for Alzheimer’s disease treatment (Abbasi et al., 2018).

Heteroaromatization and Biological Activity

In the realm of organic synthesis, N-(3-(4-(dimethylamino)phenyl)propyl)-2-methoxy-4,5-dimethylbenzenesulfonamide plays a role in heteroaromatization processes. A study demonstrated the synthesis of compounds through heteroaromatization with sulfonamido phenyl ethanone, elucidating their structure and reporting antimicrobial and antifungal activities. This research showcases the compound's utility in creating biologically active substances (Aal, El-Maghraby, Hassan, & Bashandy, 2007).

Cyclooxygenase-2 Inhibitor for Inflammatory Diseases

Research on the synthesis and crystal structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide revealed its potential as a cyclooxygenase-2 inhibitor. Molecular docking and bioassay studies indicated no significant inhibition potency for cyclooxygenase-1 and cyclooxygenase-2 enzymes, suggesting its selective application in the study of inflammatory diseases (Al-Hourani et al., 2016).

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For instance, if it’s used as a surfactant, it would likely reduce surface tension between two liquids or a liquid and a solid .

Safety and Hazards

The safety and hazards would also depend on the specific properties of the compound. For example, dimethylaminopropylamine is known to be a skin irritant .

Properties

IUPAC Name

N-[3-[4-(dimethylamino)phenyl]propyl]-2-methoxy-4,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3S/c1-15-13-19(25-5)20(14-16(15)2)26(23,24)21-12-6-7-17-8-10-18(11-9-17)22(3)4/h8-11,13-14,21H,6-7,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIKYRHUPJIQCDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCCCC2=CC=C(C=C2)N(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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